molecular formula C37H50O4 B14129720 [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

Cat. No.: B14129720
M. Wt: 558.8 g/mol
InChI Key: ZFLXFZDSUOCMDU-AKOLMNBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of steroids conjugated with a chromene derivative. This compound is characterized by its intricate structure, which includes multiple chiral centers and a fused ring system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate typically involves multiple steps, starting from simpler steroid precursors. The key steps may include:

    Formation of the steroid backbone: This can be achieved through various methods such as the cyclization of squalene or other polyene precursors.

    Introduction of the chromene moiety: This step involves the coupling of the steroid backbone with a chromene derivative, often through esterification or other condensation reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization may be employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of such complex compounds often relies on biotechnological methods, including the use of genetically engineered microorganisms to produce steroid intermediates, followed by chemical modification to introduce the chromene moiety. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromene moiety or the steroid backbone.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its steroid backbone suggests potential activity as a hormone or hormone analog.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

In industry, such compounds may be used in the development of new materials or as additives in various products. Their complex structures can impart unique properties to the materials they are incorporated into.

Mechanism of Action

The mechanism of action of [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The steroid backbone suggests potential interactions with steroid hormone receptors, while the chromene moiety may interact with other cellular targets. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural steroid hormone with a similar steroid backbone.

    Coumarin: A simple chromene derivative with various biological activities.

    Testosterone: Another natural steroid hormone with a similar structure.

Uniqueness

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate is unique due to its combination of a steroid backbone with a chromene moiety. This dual structure can impart a range of biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C37H50O4

Molecular Weight

558.8 g/mol

IUPAC Name

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C37H50O4/c1-24(2)10-6-8-12-26-14-15-31-35(26,3)21-18-32-36(4)20-17-28(23-27(36)16-19-37(31,32)5)40-33(38)29-22-25-11-7-9-13-30(25)41-34(29)39/h7,9,11,13,16,22,24,26,28,31-32H,6,8,10,12,14-15,17-21,23H2,1-5H3/t26-,28-,31?,32?,35+,36-,37-/m0/s1

InChI Key

ZFLXFZDSUOCMDU-AKOLMNBBSA-N

Isomeric SMILES

CC(C)CCCC[C@H]1CCC2[C@@]1(CCC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C

Canonical SMILES

CC(C)CCCCC1CCC2C1(CCC3C2(CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C

Origin of Product

United States

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